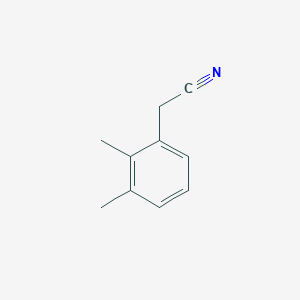

2-(2,3-Dimethylphenyl)acetonitrile

Description

Significance of Arylacetonitrile Frameworks in Synthetic Chemistry and Material Science

In synthetic chemistry, arylacetonitriles are valued as versatile building blocks. The nitrile group and the adjacent methylene (B1212753) group offer dual reactivity, allowing for a diverse range of chemical transformations. The nitrile can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various heterocyclic systems. acs.orgresearchgate.net The acidic nature of the α-protons on the methylene bridge facilitates alkylation and condensation reactions, enabling the construction of more complex carbon skeletons. rsc.org This reactivity has been harnessed in multicomponent reactions, providing efficient pathways to biologically active molecules and functional materials. researchgate.net

The applications of arylacetonitriles extend into material science, where their structural and electronic properties are exploited. princeton.edunrel.gov Their incorporation into larger molecular architectures can influence properties such as fluorescence, conductivity, and liquid crystalline behavior. Research in this area explores their potential in the development of organic light-emitting diodes (OLEDs), molecular switches, and other advanced materials. princeton.edursc.org

Contextualizing 2-(2,3-Dimethylphenyl)acetonitrile within the Broader Arylacetonitrile Class

Within the extensive family of arylacetonitriles, this compound, also known as 2,3-dimethylbenzyl cyanide, represents a specific yet important member. Its structure, featuring a phenyl ring substituted with two methyl groups at the 2 and 3 positions, provides a unique combination of steric and electronic properties. The presence of the methyl groups can influence the compound's reactivity and solubility, as well as the properties of its derivatives. This particular substitution pattern makes it a valuable intermediate in the synthesis of targeted molecules where specific steric hindrance or electronic effects are desired.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3288-99-1 |

| Molecular Formula | C10H11N |

| Molecular Weight | 145.20 g/mol nih.gov |

| Synonyms | 2,3-Dimethylbenzyl cyanide |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJWBJQJMILOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435939 | |

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-43-1 | |

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile is typically achieved through the nucleophilic substitution of a 2,3-dimethylbenzyl halide with a cyanide salt. A common laboratory-scale method involves the reaction of 2,3-dimethylbenzyl chloride with sodium or potassium cyanide in a suitable solvent system. google.com The use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.

Industrial-scale production would likely adapt this fundamental chemistry, optimizing reaction conditions such as temperature, solvent, and catalyst to maximize efficiency and minimize waste. The choice of solvent is crucial, with options ranging from aqueous-organic biphasic systems to polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

Chemical Reactivity and Derivatives

The chemical behavior of 2-(2,3-Dimethylphenyl)acetonitrile is dictated by the reactivity of its nitrile and active methylene (B1212753) groups.

The nitrile group can undergo a variety of transformations. Acidic or basic hydrolysis converts it to 2-(2,3-dimethylphenyl)acetic acid, a valuable carboxylic acid derivative. acs.org Reduction of the nitrile, for instance with lithium aluminum hydride or through catalytic hydrogenation, yields 2-(2,3-dimethylphenyl)ethanamine.

The protons on the carbon atom adjacent to the cyano group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. For example, alkylation with alkyl halides introduces new carbon-carbon bonds, leading to more complex structures. rsc.org

Notable derivatives of this compound include:

2-(2,3-Dimethylphenyl)acetic acid: Used in the synthesis of pharmaceuticals and other fine chemicals.

2-(2,3-Dimethylphenyl)ethanamine: A primary amine that can serve as a precursor to various amides and other nitrogen-containing compounds.

Lidocaine intermediate: 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide is a key intermediate in the synthesis of the local anesthetic lidocaine. nih.gov

Spectroscopic and Analytical Data

The characterization of 2-(2,3-Dimethylphenyl)acetonitrile relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons (a singlet), and the two methyl groups (two singlets). The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,2,3-trisubstituted pattern of the benzene (B151609) ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the nitrile carbon, the methylene carbon, the two methyl carbons, and the six aromatic carbons, providing a complete carbon framework of the molecule.

IR (Infrared) Spectroscopy: A strong absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. nih.gov

These analytical methods are crucial for confirming the identity and purity of the compound after synthesis or during its use in further reactions.

Applications in Research and Industry

Classical Approaches in Arylacetonitrile Synthesis

Classical methods for the synthesis of arylacetonitriles have long been established and continue to be relevant in many applications. These approaches primarily involve nucleophilic substitution reactions using cyanide sources or the dehydration of precursor functional groups.

Nucleophilic Substitution Reactions with Cyanide Sources

One of the most direct and widely employed methods for the synthesis of arylacetonitriles is the nucleophilic substitution of a suitable leaving group on a benzylic carbon with a cyanide anion. wikipedia.orglibretexts.org This reaction, often referred to as cyanation, creates a new carbon-carbon bond and introduces the valuable nitrile functionality. wikipedia.org

The most common precursors for this transformation are benzyl (B1604629) halides, such as benzyl chlorides and bromides. wikipedia.orgrsc.org The reaction typically involves treating the benzyl halide with an alkali metal cyanide, like sodium or potassium cyanide, in a suitable solvent. libretexts.orgchemguide.co.uk The reaction proceeds via an SN2 mechanism for primary and secondary benzyl halides, where the cyanide ion acts as the nucleophile and displaces the halide ion. chemguide.co.uk

For instance, the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide is a classic example of this type of reaction. wikipedia.org Similarly, this compound can be synthesized from 2,3-dimethylbenzyl chloride and a cyanide source. While specific literature on the synthesis of this compound via this method is not abundant in the provided search results, the general principle is well-established for analogous compounds like 2-(3-trifluoromethylphenyl)acetonitrile. prepchem.com In this related synthesis, m-trifluoromethylbenzyl chloride is reacted with sodium cyanide in dimethylsulfoxide to yield the corresponding arylacetonitrile. prepchem.com

Beyond benzyl halides, benzyl sulfonates can also serve as effective precursors for nucleophilic substitution with cyanide.

The efficiency of the nucleophilic substitution reaction for arylacetonitrile synthesis is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the cyanide source.

The solvent plays a crucial role in the reaction. Ethanolic solutions of sodium or potassium cyanide are commonly used, and the reaction is often heated under reflux. chemguide.co.ukchemistrystudent.com The use of ethanol (B145695) as a solvent is important to avoid the formation of alcohol byproducts, which can occur if water is present. chemguide.co.uk Other solvents such as dimethylsulfoxide (DMSO) have also been successfully employed. prepchem.com

Temperature is another critical factor. Heating is generally required to drive the reaction to completion in a reasonable timeframe. chemguide.co.ukprepchem.com For example, the synthesis of 2-(3-trifluoromethylphenyl)acetonitrile involves heating the reaction mixture at 50° to 80° C for several hours. prepchem.com

The choice of cyanide source can also influence the reaction outcome. While sodium and potassium cyanide are the most common, less toxic alternatives like potassium ferrocyanide have been explored, often in conjunction with a catalyst. sciencemadness.org In some cases, the use of a phase-transfer catalyst can be beneficial when dealing with two immiscible phases.

Recent advancements have also focused on developing milder and more efficient catalytic systems for the cyanation of benzyl halides, including the use of nickel and copper catalysts. rsc.orgnih.gov For example, a nickel-catalyzed reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide has been developed that proceeds under base-free conditions. rsc.org Another study reports a photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides at room temperature. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions for Arylacetonitrile Synthesis

| Precursor | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |

| m-Trifluoromethylbenzyl chloride | Sodium cyanide | DMSO, 50-80°C | 2-(3-Trifluoromethylphenyl)acetonitrile | - | prepchem.com |

| Benzyl chlorides | Trimethylsilyl cyanide | Ni(cod)₂/PPh₃ | Arylacetonitriles | - | rsc.org |

| Unactivated secondary alkyl chlorides | [N(n-Bu)₄][CN] | CuI, UVC light, room temperature | Alkyl nitriles | Good | nih.gov |

| Aryl halides | K₄[Fe(CN)₆] | Copper or Palladium catalysts | Aryl nitriles | Up to 85% | sciencemadness.org |

| (Hetero)aryl halides and triflates | Zn(CN)₂ | Palladium catalyst, THF/H₂O, rt-40°C | (Hetero)aryl nitriles | - | acs.org |

Dehydration Pathways

Another major classical route to arylacetonitriles involves the dehydration of suitable precursor functional groups. This approach is fundamentally a water elimination reaction and can be achieved from either arylacetaldoximes or primary arylacetamides.

Arylacetaldoximes, which can be prepared from the corresponding aryl aldehydes, can be dehydrated to form arylacetonitriles. This transformation is a well-established method for nitrile synthesis. researchgate.net A variety of dehydrating agents can be employed to effect this conversion.

Recent research has explored various reagents to facilitate this dehydration under mild conditions. For example, thiourea (B124793) dioxide (TDO) has been shown to be an efficient reagent for the conversion of aromatic, heteroaromatic, alkenyl, and aliphatic aldoximes to their corresponding nitriles in excellent yields. researchgate.net Another approach utilizes a polyvinylpyrrolidone–thionyl chloride complex for the rapid dehydration of aldoximes under mild conditions, affording nitriles in high yields. rsc.org

Furthermore, iron-catalyzed dehydration of aldoximes has been developed, which notably does not require a nitrile-containing solvent. nih.gov This method is considered environmentally benign as it produces only water as a byproduct. nih.gov Enzymatic methods using aldoxime dehydratase also offer a green alternative for this transformation. ebi.ac.uk

The dehydration of primary amides is a fundamental and widely used method for the preparation of nitriles. orgoreview.comnih.govrsc.org This reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). orgoreview.com A plethora of dehydrating agents have been reported for this transformation, ranging from classical strong dehydrating agents to more modern and milder catalytic systems.

Commonly used strong dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comchemistrysteps.com These reagents are effective but can require harsh reaction conditions.

More recently, a variety of other reagents and catalytic systems have been developed to achieve the dehydration of primary amides under milder conditions. These include:

Phosphorus(III) Reagents: Tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), and triphenylphosphite (P(OPh)₃) have been used to mediate the conversion of primary amides to nitriles. nih.gov

Swern Oxidation Conditions: The use of oxalyl chloride-DMSO and triethylamine, conditions typically used for Swern oxidations, has been successfully applied to the dehydration of primary amides to nitriles in good yields. researchgate.net

Other Reagents: Cyanuric chloride in DMF and various metal catalysts have also been employed for this transformation. researchgate.net

The mechanism of dehydration with reagents like SOCl₂, POCl₃, and P₂O₅ generally involves the conversion of the carbonyl oxygen into a good leaving group, followed by elimination to form the nitrile. chemistrysteps.com

Table 2: Reagents for the Dehydration of Primary Amides to Nitriles

| Reagent/System | Conditions | Reference |

| P(NMe₂)₃, Et₂NH | Reflux in CHCl₃ | nih.gov |

| PCl₃, Et₂NH | 0°C to reflux in CHCl₃ | nih.gov |

| P(OPh)₃, DBU | Microwave | nih.gov |

| P₂O₅ | - | orgoreview.comchemistrysteps.com |

| POCl₃ | - | orgoreview.comchemistrysteps.com |

| SOCl₂ | - | orgoreview.comchemistrysteps.com |

| (COCl)₂-DMSO, Et₃N | - | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules from simple precursors. For the synthesis of arylacetonitriles, catalysts based on palladium, nickel, and manganese are particularly significant, enabling reactions that are otherwise challenging. These metals can activate a wide range of substrates under specific conditions to form crucial chemical bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a highly versatile and widely studied area in organic chemistry. nih.gov It is particularly effective for forming carbon-carbon bonds, a critical step in the synthesis of substituted arylacetonitriles. The development of specialized ligands has expanded the scope of these reactions to include a variety of substrates and functional groups. nih.govorganic-chemistry.org

The palladium-catalyzed α-arylation of arylacetonitriles represents a significant method for C-C bond formation. nih.govorganic-chemistry.org This reaction couples an arylacetonitrile with an aryl halide or sulfonate to produce α,α-diarylacetonitriles. The process typically involves a palladium precursor, a specialized ligand, and a base.

The reaction is catalyzed by a palladium complex, often formed in situ from a source like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine (B1218219) ligand such as trialkylphosphines or N-heterocyclic carbenes (NHCs). nih.govnih.gov These bulky ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step, which forms the desired C-C bond. organic-chemistry.org The mechanism proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an arylpalladium(II) complex. youtube.com

Deprotonation: A base deprotonates the α-carbon of the arylacetonitrile to generate a carbanion (anion).

Transmetalation/Coordination: The arylpalladium(II) complex reacts with the arylacetonitrile anion.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the α-arylated product and regenerate the Pd(0) catalyst. nih.govyoutube.com

The choice of base and solvent system is crucial for optimizing catalyst performance and achieving high yields. nih.gov This methodology is compatible with a broad range of functional groups on both the arylacetonitrile and the arylating agent. nih.gov

| Arylacetonitrile | Aryl Halide/Sulfonate | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Phenylacetonitrile | 4-Chlorotoluene | Pd(OAc)₂ / Tri-tert-butylphosphine | 2-(4-Methylphenyl)-2-phenylacetonitrile | High |

| Phenylacetonitrile | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | 2-(4-Methoxyphenyl)-2-phenylacetonitrile | Excellent |

| 4-Methoxyphenylacetonitrile | 1-Bromonaphthalene | Pd(OAc)₂ / cataCXium A | 2-(4-Methoxyphenyl)-2-(naphthalen-1-yl)acetonitrile | Good |

| Phenylacetonitrile | Aryl Tosylates | Pd(OAc)₂ / XPhos | α,α-Diarylacetonitriles | Good to Excellent nih.gov |

Aryl acrylonitriles, which are valuable intermediates in medicinal chemistry, can be efficiently synthesized via the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govnih.gov This transformation provides a direct route to a variety of substituted and functionalized aryl acrylonitriles with yields reaching up to 95%. frontiersin.orgfrontiersin.org

A particularly effective catalyst system for this reaction is based on Palladium/NIXANTPHOS. nih.govfrontiersin.orgfrontiersin.org The reaction proceeds under relatively mild conditions and demonstrates good scalability. nih.govfrontiersin.org The process involves the coupling of commercially available arylacetonitriles with various vinyl bromides, chlorides, or triflates. nih.gov The scope of the reaction is broad, accommodating sterically hindered substrates like bromomethylenecyclohexane (B72221) and medicinally relevant heterocyclic acetonitriles. nih.govfrontiersin.org For instance, 2-(1-Methyl-1H-indol-3-yl)acetonitrile reacts with bromomethylenecyclohexane to produce the corresponding aryl acrylonitrile (B1666552) in excellent yield. frontiersin.org

| Arylacetonitrile Substrate | Vinyl Halide/Triflate Substrate | Yield |

|---|---|---|

| Phenylacetonitrile | (E)-(1-bromoprop-1-en-2-yl)benzene | 81% |

| Phenylacetonitrile | Bromomethylenecyclohexane | 84% |

| Phenylacetonitrile | 2-Bromo-3-methylbut-2-ene | 65% |

| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | Bromomethylenecyclohexane | 93% |

| 2-(Thiophen-2-yl)acetonitrile | Bromomethylenecyclohexane | 47% |

Nickel and Manganese-Catalyzed Transformations

Earth-abundant metals like nickel and manganese are emerging as sustainable alternatives to precious metals for catalysis. They offer unique reactivity for synthesizing arylacetonitriles and related compounds through different mechanistic pathways.

The hydrocyanation of alkynes is a direct method for synthesizing vinyl nitriles, which are precursors to various functionalized molecules. Nickel catalysis has been particularly successful in this area, offering high regioselectivity under mild conditions. organic-chemistry.org A key advantage of modern methods is the avoidance of highly toxic HCN gas by using safer cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org

In a general nickel-catalyzed system, a terminal alkyne reacts with Zn(CN)₂ in the presence of a nickel catalyst and water, which serves as the hydrogen source. organic-chemistry.org This approach provides access to a diverse range of functionalized vinyl nitriles. organic-chemistry.org Another advanced strategy is the transfer hydrocyanation, which uses malononitrile-based donor reagents. nih.govacs.org This method operates under nickel catalysis without requiring a Lewis acid co-catalyst, and the reaction mechanism involves the activation of a C(sp³)–CN bond in the donor to generate the active H–Ni–CN catalyst. nih.govacs.org

While manganese is a versatile catalyst for various alkyne transformations, including semihydrogenation, hydrosilylation, and borylation, its application in direct hydrocyanation is less established compared to nickel. nih.govnih.govrsc.orgrsc.org

| Alkyne Substrate | Cyanide Source | Catalyst System | Key Feature |

|---|---|---|---|

| Various terminal alkynes | Zn(CN)₂ | Nickel catalyst / Water | General and highly regioselective. organic-chemistry.org |

| Symmetric diaryl alkynes | 2-Isopropylmalononitrile | Ni(cod)₂ / BISBI | Transfer hydrocyanation without Lewis acid. nih.gov |

| Internal alkynes | Methyl-proxied malononitrile (B47326) (MPMN) | Nickel catalyst / Formaldehyde additive | Reductive hydrocyanation. acs.org |

A novel transformation for the synthesis of arylketones, which can be derived from arylacetonitriles, is the nickel-catalyzed intermolecular insertion of aryl iodides into the C-CN bond of nitriles. organic-chemistry.orgnih.gov This reaction, when followed by hydrolysis, provides a direct route to variously substituted arylketone derivatives. organic-chemistry.orgnih.gov

The catalytic system typically consists of NiCl₂(DME), a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and zinc powder as a reductant. organic-chemistry.org The proposed mechanism involves the reduction of Ni(II) to an active Ni(0) species by zinc. organic-chemistry.org This is followed by the oxidative addition of the aryl iodide to the Ni(0) center. The resulting arylnickel intermediate undergoes insertion into the nitrile C-CN bond, and subsequent hydrolysis yields the final arylketone product. organic-chemistry.org The reaction tolerates a wide variety of functional groups and works with primary and secondary alkyl nitriles. organic-chemistry.orgnih.gov The efficiency of the reaction can be influenced by steric factors, with smaller substituents generally leading to better yields. organic-chemistry.org This methodology is well-established for nickel, while equivalent transformations catalyzed by manganese are not as commonly reported in the literature.

| Aryl Iodide | Nitrile | Catalyst System | Product (after hydrolysis) | Yield |

|---|---|---|---|---|

| Iodobenzene | Acetonitrile (B52724) | NiCl₂(DME) / dppp (B1165662) / Zn | Acetophenone | 85% |

| 4-Iodoanisole | Acetonitrile | NiCl₂(DME) / dppp / Zn | 4-Methoxyacetophenone | 95% |

| 4-Iodotoluene | Propionitrile | NiCl₂(DME) / dppp / Zn | 1-(p-Tolyl)propan-1-one | 93% |

| 1-Iodonaphthalene | Acetonitrile | NiCl₂(DME) / dppp / Zn | 1-Acetylnaphthalene | 83% |

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions represent a powerful and environmentally friendly strategy for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via the direct coupling of two C-H bonds, releasing hydrogen gas or another simple molecule as the only byproduct, thus maximizing atom economy. udg.edu While direct dehydrogenative coupling for the synthesis of arylacetonitriles from a methylarene like xylene and a cyanide source is still an emerging area, related transformations highlight the potential of this approach.

For instance, cross-dehydrogenative coupling (CDC) has been effectively used to form C-C bonds. Methods for the direct arylation of C-H bonds in methylarenes have been developed, providing a more direct route to complex molecules than traditional Friedel-Crafts reactions. nih.gov Photocatalytic cross-dehydrogenative coupling has also been employed for the formation of C-N bonds, demonstrating the versatility of this strategy under mild conditions. rsc.org The development of new catalysts, including those based on earth-abundant metals and redox-active organocatalysts like phenotellurazines, is expanding the scope of dehydrogenative coupling reactions. udg.edubeilstein-journals.org These advancements suggest a promising future for the direct synthesis of arylacetonitriles through the dehydrogenative coupling of an appropriate xylene derivative with a suitable cyanide source.

Copper and Silver-Mediated Syntheses

Copper and silver catalysts are instrumental in modern organic synthesis due to their unique reactivity, relatively low cost, and good functional group tolerance. They mediate a variety of transformations for the synthesis of nitriles, including oxidative cyanation and C-H bond functionalization.

A prominent copper-catalyzed method for accessing nitriles is the oxidative cyanation of alkenes. This transformation allows for the direct installation of a cyano group onto a double bond. Research has demonstrated a ligand-accelerated, branch-selective oxidative cyanation of alkenes using an inexpensive copper(I) oxide (Cu₂O) catalyst. This protocol tolerates a wide range of functional groups in both styrenes and aliphatic alkenes, providing access to branched vinyl nitriles that are otherwise difficult to synthesize. acs.org The reaction typically employs an oxidant, such as Selectfluor®, and a cyanide source like trimethylsilyl cyanide (TMSCN). acs.orgresearchgate.net This methodology offers a valuable alternative to traditional methods and can be scaled up using continuous-flow microreactors.

Table 1: Copper-Catalyzed Branch-Selective Oxidative Cyanation of Alkenes This table is a representative summary based on published research and does not reflect an exhaustive list of all possible substrates and conditions.

| Entry | Alkene Substrate | Catalyst System | Cyanide Source | Oxidant | Product Type |

|---|---|---|---|---|---|

| 1 | Styrene | Cu₂O / Bipyridine | TMSCN | Selectfluor® | Branched Vinyl Nitrile |

| 2 | 4-Methylstyrene | Cu₂O / 6,6'-Dimethyl-2,2'-bipyridine | TMSCN | Selectfluor® | Branched Vinyl Nitrile |

Silver-mediated reactions have also been explored for the synthesis of various organic molecules, often proceeding through radical pathways. rsc.orgresearchgate.net For example, silver can mediate domino radical addition/cyclization reactions, showcasing its utility in constructing complex molecular frameworks. rsc.org While direct silver-mediated oxidative cyanation of alkenes is less common than copper-catalyzed variants, silver salts are known to activate unsaturated systems and could potentially be employed in similar transformations. scilit.com

The direct functionalization of unactivated C(sp³)–H bonds is a highly desirable transformation in organic synthesis as it allows for the conversion of simple, abundant alkanes into more complex and valuable molecules in a single step. Copper catalysis has been pivotal in advancing this field, particularly for the synthesis of nitriles.

Copper-catalyzed methods enable the functionalization of C(sp³)–H bonds adjacent to a nitrogen atom or in benzylic positions. For instance, a copper-catalyzed three-component reaction of alkenes, acetonitrile, and sodium azide (B81097) allows for the formation of γ-azido alkyl nitriles. nih.gov This reaction proceeds through the copper-mediated generation of a cyanomethyl radical from acetonitrile, which then adds across the alkene. nih.gov Similarly, remote benzylic C(sp³)–H oxyfunctionalization can be achieved using a Cu(OAc)₂ catalyst with air as the terminal oxidant, demonstrating the ability of copper to activate relatively inert C-H bonds. rsc.org These pathways are crucial for introducing nitrile functionalities into saturated hydrocarbon frameworks. acs.orgnih.govnih.gov

Radical-Initiated Synthetic Routes

Radical reactions offer a powerful platform for the synthesis of complex molecules, often under mild conditions and with high functional group tolerance. numberanalytics.comlibretexts.org The generation of radical species, typically through the use of initiators like azo compounds (e.g., AIBN) or peroxides, is the key first step in these transformations. wikipedia.orgfiveable.me

The oxidative functionalization of the C(sp³)–H bonds of alkyl nitriles provides a direct route to introduce cyanoalkyl groups into various molecular scaffolds. acs.org This strategy leverages the generation of a radical at the α-position to the cyano group, which can then participate in coupling reactions. These reactions can be initiated by various means, including the use of transition metal catalysts or under metal-free conditions. acs.orgacs.org

A metal-free approach for the unactivated C(sp³)–H bond functionalization of alkyl nitriles with terminal vinylarenes has been developed to produce γ-ketonitrile derivatives. researchgate.net This method is operationally simple and demonstrates good atom economy. researchgate.net The process is believed to proceed via a radical mechanism, which is supported by experimental evidence. researchgate.net Such methods provide a valuable tool for constructing C-C bonds and synthesizing functionalized nitriles from simple starting materials. acs.org

Table 2: Radical-Initiated Functionalization of Alkyl Nitriles researchgate.net This table summarizes a metal-free approach for the synthesis of γ-ketonitriles.

| Entry | Alkyl Nitrile | Vinylarene | Initiator/Conditions | Product Type |

|---|---|---|---|---|

| 1 | Acetonitrile | Styrene | Peroxide, Base | γ-Ketonitrile |

| 2 | Propionitrile | 4-Methylstyrene | Peroxide, Base | γ-Ketonitrile |

α-Cyano sp³-Hybridized Carbon-Centered Radical Intermediates in Synthesis

The α-cyano sp³-hybridized carbon-centered radical is a key intermediate in many synthetic transformations. youtube.com Its generation allows for subsequent reactions that form new carbon-carbon or carbon-heteroatom bonds. These radicals are often generated from simple alkyl nitriles through hydrogen atom abstraction or oxidative processes. acs.orgacs.org

One notable application is in multicomponent reactions. For example, a copper-catalyzed reaction involving alkenes, acetonitrile, and an azide source proceeds through the formation of a cyanomethyl radical. nih.gov This radical intermediate adds to the alkene, followed by trapping of the resulting radical by the azide, to afford a difunctionalized product. nih.gov The radical-mediated intramolecular translocation of cyano groups is another powerful strategy, where an in-situ generated carbon-centered radical adds to the nitrile, leading to a rearranged product. researchgate.net The study of these radical intermediates and their reactivity continues to provide new and efficient methods for the synthesis of complex molecules, including those containing the arylacetonitrile motif. nih.govnih.gov

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Comprehensive Analysis

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and connectivity of atoms within a molecule. For 2-(2,3-Dimethylphenyl)acetonitrile, a combination of NMR, IR, and MS offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the two methyl groups.

The three aromatic protons on the 1,2,3-trisubstituted benzene (B151609) ring will appear as a complex multiplet, a result of their close chemical shifts and spin-spin coupling. The proton at position 6, being adjacent to a methyl group, is expected to show a doublet. The protons at positions 4 and 5 would likely appear as a triplet and a doublet, respectively, coupled to each other. The methylene (-CH₂-) protons, situated between the aromatic ring and the electron-withdrawing nitrile group, are expected to appear as a singlet in the range of 3.7-3.9 ppm. The two methyl groups (-CH₃) attached to the aromatic ring will also appear as distinct singlets.

Predicted ¹H NMR Data for this compound (Based on analysis of similar compounds and standard chemical shift values)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.10 | m | 3H | Ar-H |

| ~3.8 | s | 2H | -CH₂CN |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex and may require higher field NMR for full resolution. |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound will show ten distinct signals corresponding to its ten carbon atoms.

The nitrile carbon (-C≡N) is expected to appear in the range of 117-122 ppm. rsc.org The six aromatic carbons will resonate between 124 and 138 ppm, with the quaternary carbons (C1, C2, C3) showing different shifts than the protonated carbons (C4, C5, C6). The benzylic methylene carbon (-CH₂-) signal is predicted to be around 20-25 ppm. The two aromatic methyl carbons will have characteristic shifts in the aliphatic region, typically between 19 and 22 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (Based on analysis of similar compounds and standard chemical shift tables rsc.orgsigmaaldrich.comcarlroth.com)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~138 | Quaternary | Ar-C |

| ~137 | Quaternary | Ar-C |

| ~135 | Quaternary | Ar-C |

| ~130 | CH | Ar-C |

| ~128 | CH | Ar-C |

| ~124 | CH | Ar-C |

| ~122 | Quaternary | -C≡N |

| ~22 | CH₂ | -CH₂CN |

| ~20 | CH₃ | Ar-CH₃ |

| ~19 | CH₃ | Ar-CH₃ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. google.comCurrent time information in Austin, TX, US.rsc.org For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H4, H5, and H6), confirming their connectivity on the benzene ring. No correlations would be expected for the singlet methylene and methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sigmaaldrich.comwiley.compitt.eduresearchcommons.org This technique is invaluable for definitively assigning the signals in the ¹H and ¹³C spectra to their respective atoms. For instance, the proton signal around 3.8 ppm would show a cross-peak to the carbon signal around 22 ppm, confirming the -CH₂CN group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sigmaaldrich.compitt.edu HMBC is key to connecting the different fragments of the molecule. Expected correlations would include:

Cross-peaks from the methylene protons (~3.8 ppm) to the quaternary aromatic carbon C1 and the nitrile carbon.

Correlations from the methyl protons (~2.2-2.3 ppm) to the aromatic carbons they are attached to (C2 and C3) and their neighboring aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration. This appears as a sharp, intense absorption band in the region of 2260-2220 cm⁻¹. For aromatic nitriles, this peak is often observed at a slightly lower wavenumber due to conjugation. Data for a closely related compound, 2-(2,3-dimethylphenyl)propanenitrile, shows this peak at 2240 cm⁻¹, which is a strong indicator for this functional group. rsc.org Other expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H Stretch (Aromatic) | Medium-Weak |

| ~2980-2850 | C-H Stretch (Aliphatic) | Medium |

| ~2240 | C≡N Stretch (Nitrile) | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch (Aromatic Ring) | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure. The molecular formula for this compound is C₁₀H₁₁N, giving it a monoisotopic mass of approximately 145.09 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 145. The fragmentation pattern is dictated by the stability of the resulting fragments. Key expected fragmentations include:

Loss of a methyl group (-CH₃): Cleavage of one of the methyl groups from the aromatic ring would result in a significant peak at m/z 130 (M-15).

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the C-C bond between the methylene group and the nitrile group, which is less favorable than benzylic C-C cleavage. A more prominent fragmentation is the cleavage at the benzylic position to form a stable dimethyltropylium-like cation or a related benzylic cation at m/z 119, with the loss of a ·CH₂CN radical. However, the most stable fragment is often the dimethylbenzyl cation at m/z 119, which can rearrange to a dimethyltropylium ion. A peak at m/z 116 could arise from the loss of the entire acetonitrile (B52724) group.

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 145 | [C₁₀H₁₁N]⁺· (Molecular Ion) |

| 130 | [M - CH₃]⁺ |

| 119 | [M - CN]⁺ or [C₉H₁₁]⁺ |

| 116 | [M - CH₂CN + H]⁺ or [C₉H₈]⁺· |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of the molecular ion and its fragments.

For this compound (C₁₀H₁₁N), the theoretical exact mass can be calculated. This precise measurement helps to distinguish it from other compounds with the same nominal mass. In electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathway involves the loss of a methyl group (CH₃) or the cyanomethyl radical (•CH₂CN), and benzylic cleavage, leading to stable carbocations. The stability of the resulting fragment ions, such as the dimethyltropylium ion, often makes them prominent peaks in the mass spectrum.

Table 1: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₁N]⁺ | 145.08915 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₁₀N]⁺ | 144.08132 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | [C₉H₈N]⁺ | 130.06567 | Loss of a methyl radical |

Note: The data in this table is predicted based on the chemical structure and has not been derived from experimental analysis of the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds from a mixture and identify them. For this compound, GC is capable of separating it from its positional isomers (e.g., 2-(2,4-dimethylphenyl)acetonitrile or 2-(3,5-dimethylphenyl)acetonitrile) and other impurities. nih.govnih.gov The separation is typically achieved on a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl polysiloxane.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring.

The primary absorption bands are due to π → π* transitions within the aromatic ring. The substitution on the benzene ring influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) around 250-280 nm. For this compound dissolved in a solvent like acetonitrile or methanol, absorption peaks are expected in these regions. researchgate.netphyschemres.org The exact λmax values can be affected by solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~210-230 | Dimethylphenyl group |

Note: The data in this table is an estimation based on the known spectroscopic behavior of similar aromatic compounds and has not been derived from experimental analysis of the specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. uwaterloo.cacarleton.edu To perform this analysis, a high-quality single crystal of this compound is required, which can be grown from various solvents through methods like slow evaporation or vapor diffusion. researchgate.net

If a suitable crystal were analyzed, the resulting data would yield the precise coordinates of each atom in the crystal's unit cell. This information allows for the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. As of now, the crystal structure for this compound has not been reported in publicly available crystallographic databases.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., triclinic, monoclinic). |

| Space Group | The set of symmetry operations describing the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The intramolecular distances and angles between atoms. |

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (XRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining sample purity, and analyzing polymorphism. researchgate.netyale.edu

A powder XRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). For a pure, crystalline sample of this compound, the pattern would consist of a series of sharp peaks at characteristic 2θ angles. The position and intensity of these peaks are unique to the compound's crystal structure. An amorphous sample, in contrast, would produce a broad, featureless halo instead of sharp peaks. This technique is instrumental in quality control to ensure batch-to-batch consistency of the crystalline form of a material.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of this compound, enabling its separation from related compounds and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A common approach would utilize reversed-phase chromatography with a C18 or a phenyl-functionalized stationary phase. sci-hub.sebasicmedicalkey.com The use of a phenyl column can offer enhanced selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. sci-hub.se The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.net Detection is often performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined by UV-Vis spectroscopy.

Gas Chromatography (GC), as mentioned in the context of GC-MS, is also a primary technique for the separation and quantification of this volatile compound. When coupled with a Flame Ionization Detector (FID), GC provides robust and sensitive quantification. The separation of isomers, such as the various dimethylphenylacetonitrile positional isomers, is achievable with high-resolution capillary columns. ojp.gov The choice of column phase and temperature programming is critical for achieving baseline separation of closely related isomers.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| 2-(2,4-dimethylphenyl)acetonitrile |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. This method is highly effective for assessing the purity of the compound and for monitoring the progress of its synthesis. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

In a typical HPLC analysis of arylacetonitriles, a mixture of acetonitrile and water is often employed as the mobile phase. sielc.com The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of acetonitrile generally leading to shorter retention times. The detection of this compound is commonly performed using a UV detector, as the phenyl ring exhibits strong absorbance in the ultraviolet region. For related compounds, detection wavelengths are often set around 210-220 nm. nih.gov The method's parameters, such as the specific column, mobile phase composition, flow rate, and detection wavelength, are critical for achieving a successful separation. For instance, a method for a similar compound, (3,5-Dimethylphenyl)acetonitrile, utilizes a mobile phase of acetonitrile, water, and an acid modifier on a reversed-phase column. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Arylacetonitriles

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Nucleosil 7C18) nih.gov |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Detector | UV-Vis |

| Detection Wavelength | ~220 nm researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the unequivocal identification of this compound and the characterization of any impurities. Following separation by the LC system, the analyte is introduced into the mass spectrometer's ion source.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for compounds of this nature. chromatographyonline.com ESI is particularly useful as it is a soft ionization technique that typically results in the formation of a prominent protonated molecule ([M+H]+), which for this compound would have a specific mass-to-charge ratio (m/z). This molecular ion peak provides direct confirmation of the compound's molecular weight. Further fragmentation of the molecular ion within the mass spectrometer can yield a characteristic pattern of fragment ions, which provides valuable structural information, confirming the connectivity of the atoms within the molecule. The choice of solvent is crucial for successful LC-MS analysis, with volatile buffers like ammonium (B1175870) acetate (B1210297) being preferred over non-volatile salts to ensure compatibility with the mass spectrometer. waters.com

Table 2: Typical LC-MS Parameters for Compound Characterization

| Parameter | Specification |

|---|---|

| LC Column | C18 or similar reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Data Acquired | Full Scan (for molecular weight) and MS/MS (for fragmentation) |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is fundamental for determining the thermal stability of this compound. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, where significant mass loss begins, is a key indicator of the compound's thermal stability. For many organic compounds, decomposition occurs in one or more distinct steps, which can be visualized on the TGA thermogram. abo.fi Studies on related compounds, such as certain ionic liquids, show that thermal decomposition is often a one-step process. mdpi.com The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

Table 3: Information Derived from TGA of this compound

| Parameter | Description |

|---|---|

| Onset Temperature (Tonset) | The temperature at which significant thermal decomposition begins. |

| Peak Decomposition Temperature | The temperature at which the rate of mass loss is at its maximum. |

| Residue Mass | The percentage of the initial mass remaining at the end of the analysis. |

| Decomposition Steps | The number of distinct stages in which the compound decomposes. |

Differential Thermal Gravimetry (DTG)

Differential Thermal Gravimetry (DTG) is intrinsically linked to TGA. The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The primary advantage of DTG is that it clearly delineates overlapping decomposition events and accurately identifies the temperature at which the rate of mass loss is maximal (Tpeak). mdpi.com This peak temperature on the DTG curve corresponds to the inflection point of the corresponding step on the TGA curve. abo.fi For a compound like this compound, the DTG curve would provide a more precise indication of the thermal decomposition temperature than the TGA curve alone. The shape and number of peaks in the DTG curve reveal the complexity of the decomposition process. mdpi.com

Electrochemical Characterization Methods

Electrochemical methods are used to investigate the redox properties of a compound, providing insights into its electron transfer capabilities.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the reduction and oxidation processes of a molecule. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For this compound, CV can be used to determine its oxidation and reduction potentials.

The experiment is typically carried out in a suitable organic solvent, such as acetonitrile, containing a supporting electrolyte. researchgate.net The resulting cyclic voltammogram would show peaks corresponding to the oxidation and reduction of the compound. The potential at which these peaks occur provides information about the energy levels of the frontier molecular orbitals (HOMO and LUMO). The nitrile group is known to be electrochemically active and can undergo reduction. The presence of the dimethylphenyl group will also influence the redox potentials. The reversibility of the electron transfer processes can also be assessed from the shape of the CV curve and the separation of the anodic and cathodic peak potentials.

Table 4: Key Parameters from a Cyclic Voltammetry Study

| Parameter | Information Provided |

|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. |

| Peak Current (ip) | Related to the concentration and diffusion coefficient of the analyte. |

| Reversibility | Indicates the stability of the species formed after electron transfer. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of "green" chemistry is a paramount objective in modern synthetic organic chemistry. For 2-(2,3-dimethylphenyl)acetonitrile, this translates to developing new synthetic methodologies that are not only efficient but also environmentally benign. A key area of future research will be the exploration of catalytic systems that minimize waste and avoid the use of hazardous reagents.

One promising approach is the dehydroamination of biomass-derived ethanol (B145695), which offers a renewable pathway to acetonitrile (B52724), a related and foundational nitrile. rsc.org Research into stable and selective catalysts, such as the copper-zirconium on mesoporous silica (B1680970) system, has shown significant success in producing acetonitrile from ethanol with high conversion and selectivity. rsc.org Adapting such technologies for the synthesis of more complex nitriles like this compound could revolutionize its production, making it more sustainable and cost-effective.

Furthermore, the development of concise synthetic methods, such as the one-pot synthesis of 2-(2-hydroxyphenyl)acetonitriles from 2-(1-tosylalkyl)phenols, highlights the potential for innovative routes that reduce the number of synthetic steps and purification processes. Future work could focus on applying similar strategies to the synthesis of this compound, potentially utilizing readily available starting materials and generating fewer byproducts.

Exploration of Undiscovered Reactivity Patterns

While this compound is a known synthon, there remains a vast, unexplored landscape of its chemical reactivity. Future research should aim to uncover novel transformations and reaction cascades that can further expand its utility in organic synthesis. The inherent reactivity of the nitrile group and the activated benzylic position provides a fertile ground for discovering new chemical bonds and molecular architectures.

The cyano group is a powerful electron-withdrawing group that can activate adjacent carbon atoms for various transformations. researchgate.net Investigating the radical-mediated reactions of this compound could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, radical cascade reactions involving the cyanomethyl group could provide rapid access to complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Moreover, exploring the transition-metal-catalyzed functionalization of the C(sp3)-H bond at the benzylic position of this compound is a highly promising area. Such approaches would allow for the direct introduction of various functional groups, bypassing the need for pre-functionalized substrates and offering a more atom-economical synthetic strategy.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical reactions are performed and optimized. rsc.org For the synthesis and subsequent elaboration of this compound, these technologies offer numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. rsc.orgnih.gov

Future research should focus on developing robust and scalable flow processes for the synthesis of this compound. This would involve the design of efficient reactor systems, the optimization of reaction parameters such as temperature, pressure, and residence time, and the integration of in-line purification techniques. Automated systems can facilitate the rapid optimization of multi-step sequences, enabling the efficient production of complex target molecules derived from this compound. rsc.org The ability to digitize synthetic recipes and execute them with minimal human intervention will accelerate the discovery and development of new chemical entities. rsc.org

Advanced Computational Predictions for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of new molecules and reactions. In the context of this compound, advanced computational methods can provide invaluable insights into its electronic structure, reactivity, and potential applications.

Density functional theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and spectroscopic properties, guiding the design of more efficient synthetic routes and novel catalysts. For example, computational studies could help in understanding the mechanism of catalyst deactivation in nitrile synthesis and inform the design of more robust catalytic systems.

Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be used to predict the biological activity of derivatives of this compound. This predictive power can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic efficacy.

New Analytical Methodologies for In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. For reactions involving this compound, the development of new in-situ analytical techniques will be instrumental in optimizing synthetic protocols and ensuring product quality.

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with flow reactors to provide continuous data on reactant consumption and product formation. These techniques allow for rapid feedback and control, enabling the fine-tuning of reaction conditions to maximize yield and minimize impurities.

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to detect and characterize reaction intermediates, providing crucial mechanistic insights. researchgate.net The development of more sensitive and robust analytical probes will be a key area of future research, enabling a deeper understanding of the complex chemical transformations involving this compound.

Potential as a Synthon in Emerging Fields of Chemical Synthesis

The utility of a chemical building block is ultimately defined by its ability to contribute to the synthesis of valuable and innovative molecules. This compound, as a versatile synthon, has the potential to make significant contributions to several emerging fields of chemical synthesis. wikipedia.org

In the field of medicinal chemistry, the 2,3-dimethylphenyl moiety can be found in a number of biologically active compounds. The nitrile group serves as a versatile handle for the introduction of other functional groups, such as carboxylic acids, amines, and tetrazoles, which are common pharmacophores. acs.org Future research will likely focus on incorporating the this compound scaffold into novel drug candidates targeting a wide range of diseases.

In materials science, the unique electronic and steric properties of the 2,3-dimethylphenyl group could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile functionality can also be used to tune the electronic properties of these materials or to anchor them to surfaces.

The continued exploration of this compound as a synthon will undoubtedly lead to the discovery of new applications and further solidify its importance in the landscape of modern chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 2-(2,3-Dimethylphenyl)acetonitrile, and how can reaction conditions be optimized?

A common synthesis involves reacting 2,3-dimethylbenzyl halides with cyanide sources (e.g., KCN or NaCN) under nucleophilic substitution conditions. For example, in a mercury complex synthesis, 2-[(2,3-dimethylphenyl)iminomethyl]pyridine reacts with HgCl₂ in acetonitrile at room temperature, yielding crystals after slow evaporation . Optimization includes controlling stoichiometry, solvent polarity (acetonitrile is preferred for its coordinating properties), and temperature (room temperature to avoid side reactions).

Q. Key Experimental Parameters from Literature

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | Room temperature (~25°C) | |

| Reaction Time | 45 minutes | |

| Yield | 56.5% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : H and C NMR can confirm the aromatic substitution pattern and nitrile group presence. The ortho-dimethyl groups on the phenyl ring would show upfield shifts due to steric and electronic effects.

- IR : A strong absorption band near ~2240 cm confirms the nitrile (-C≡N) group.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (CHN, theoretical m/z = 145.0891).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic and flammable .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Disposal : Follow hazardous waste guidelines; incineration with scrubbers is recommended .

Advanced Research Questions

Q. How can crystallographic refinement tools (e.g., SHELXL) resolve structural ambiguities in metal complexes of this compound?

SHELXL is widely used for small-molecule refinement. For example, in a mercury(II) complex, SHELXL refines anisotropic displacement parameters and handles twinning or disorder in crystal lattices. The program’s robust algorithms improve precision in bond length/angle measurements, critical for confirming coordination geometry (e.g., linear vs. tetrahedral Hg centers) . Key steps:

Data Collection : High-resolution X-ray diffraction data.

Model Building : Assign atomic positions using Fourier maps.

Refinement : Apply restraints for thermal motion and hydrogen bonding.

Q. How do steric effects from the 2,3-dimethylphenyl group influence reactivity in cross-coupling reactions?

The ortho-dimethyl groups create steric hindrance, which can:

- Limit Substitution : Direct reactions to para positions if available.

- Modify Catalytic Activity : In palladium-catalyzed cyanation, bulky ligands may slow down oxidative addition steps.

- Stabilize Intermediates : Steric protection of reactive intermediates (e.g., nitrile radicals) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Example : If NMR suggests a planar nitrile group but crystallography shows a bent geometry, consider:

- Dynamic Effects : NMR averages fast-moving conformers, while crystallography captures static structures.

- Solvent vs. Solid-State Differences : Acetonitrile’s coordination in solution may alter geometry .

- Validation : Use DFT calculations to reconcile discrepancies by comparing theoretical and experimental bond angles .

Q. How can computational methods predict the environmental persistence or toxicity of this compound?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Though the compound is not chiral, related derivatives (e.g., 2-(2,6-dimethylpyridin-4-yl)acetonitrile) may require:

- Chiral Catalysts : Asymmetric synthesis using Rh or Ru complexes.

- Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) for enantiomer separation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.